4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound featuring a pyrrole and pyridine structure, characterized by the presence of a chlorine substituent at the 4-position of the pyrrole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various methods, including one-pot reactions and coupling techniques involving amines and boronic acids. It has been studied for its role as an inhibitor in various biological pathways, particularly in relation to kinase activity.
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine falls under the category of nitrogen-containing heterocycles. It is classified as a pyrrolopyridine derivative, which is significant in pharmaceutical chemistry due to its structural diversity and biological relevance.
The synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine can be achieved through several synthetic routes:
These methods typically require specific conditions such as controlled temperature, choice of solvents (e.g., dioxane/water mixtures), and the use of catalysts like palladium complexes to facilitate the reactions effectively.
The molecular structure of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine consists of a fused pyrrole and pyridine ring system. The chlorine atom is located at the 4-position on the pyrrole ring, influencing both its chemical reactivity and biological activity.
The molecular formula is CHClN, with a molecular weight of approximately 168.60 g/mol. The compound's structure can be confirmed using techniques such as single crystal X-ray crystallography, which elucidates bond lengths and angles within the molecule .
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine participates in various chemical reactions typical for heterocycles:
These reactions often require specific conditions such as temperature control and the presence of bases or acids to facilitate the desired transformations.
The mechanism of action for compounds like 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine often involves interaction with specific biological targets such as kinases. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their function and thereby affecting various signaling pathways within cells.
Research indicates that derivatives of this compound may exhibit inhibitory effects on specific kinases involved in cancer progression and other diseases, highlighting its potential therapeutic applications .
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine typically appears as a solid at room temperature. Its melting point and solubility characteristics are important for its handling and application in laboratory settings.
The compound exhibits typical reactivity associated with nitrogen-containing heterocycles, including:
Relevant data on solubility and stability under various conditions are essential for practical applications in synthesis and formulation.
The primary applications of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine include:
This compound exemplifies how structural modifications can lead to significant variations in biological activity, making it an important subject for ongoing research in drug discovery and development.
The Suzuki–Miyaura reaction is pivotal for introducing aryl groups at the C-2 position of the pyrrolopyridine scaffold. Critical to success is the chemoselective coupling of the C-2 iodide over the C-4 chloride in intermediates like 2-iodo-4-chloro-1-(SEM)-pyrrolo[2,3-b]pyridine (compound 7). The Pd₂(dba)₃ catalyst system demonstrates superior selectivity for monoarylation at C-2 (68–75% yield), minimizing formation of the undesired 2,4-diarylated byproduct (<5%) [1] [6]. Ligand screening revealed that Pd₂(dba)₃ outperformed Pd(OAc)₂ and XPhos-based systems in suppressing competitive reduction pathways (e.g., formation of compound 6). Key parameters include:
Table 1: Optimization of Suzuki–Miyaura Coupling at C-2
Catalyst System | Ligand | Temp (°C) | Yield of 14a (%) | Diarylated Byproduct (%) |
---|---|---|---|---|
Pd₂(dba)₃ | None | 80 | 75 | <2 |
Pd(OAc)₂ | DPPP | 100 | 58 | 15 |
XPhos Pd G2 | XPhos | 90 | 40 | 8 |
Following C-2 arylation, Buchwald–Hartwig amination installs the C-4 amine. The RuPhos Pd G2 precatalyst with RuPhos ligand enables efficient coupling of secondary amines with the C-4 chloride (compound 14a → 13a). Key findings:
SEM protection of the pyrrole nitrogen is essential during C-4 amination but introduces complications in deprotection:
SEM protection prevents undesired coordination of the pyrrole nitrogen to palladium during Buchwald–Hartwig amination, which otherwise halts catalysis. Additional benefits include:
The synthesis of 2-iodo-4-chloro-1-(SEM)-pyrrolo[2,3-b]pyridine (compound 7) is foundational for sequential functionalization:
Table 2: SEM Deprotection Outcomes
Deprotection Agent | Temp (°C) | Yield (%) | Major Byproduct | Byproduct Yield (%) |
---|---|---|---|---|
TFA/CH₂Cl₂ | 25 | 65 | Tricyclic azaindole (IV) | 15 |
HCl (aq.)/THF | 0 | 82 | Dimer (V) | 8 |
While chemical iodination dominates, emerging chemoenzymatic methods using engineered haloperoxidases show promise for C-2 halogenation:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: